3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
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Overview
Description
3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms. The presence of chlorophenyl and methoxyphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the aromatic rings .
Scientific Research Applications
3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets through various interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3-(4-Chlorophenyl)prop-2-en-1-yl]-4-methoxy-N-methylbenzenesulfonamide: This compound shares structural similarities with 3-[(E)-[1-(4-CHLOROPHENYL)ETHYLIDENE]AMINO]-2-IMINO-N-(4-METHOXYPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE, particularly in the presence of chlorophenyl and methoxyphenyl groups.
(E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one: This compound also features a chlorophenyl group and exhibits similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[(E)-1-(4-chlorophenyl)ethylideneamino]-2-imino-N-(4-methoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12(13-3-5-14(21)6-4-13)24-25-18(26)11-17(29-20(25)22)19(27)23-15-7-9-16(28-2)10-8-15/h3-10,17,22H,11H2,1-2H3,(H,23,27)/b22-20?,24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWNVSWWAKUILW-DQTGVPGDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)OC)/C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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